molecular formula C21H16N4O B2675212 N,1,5-triphenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 688317-87-5

N,1,5-triphenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2675212
CAS RN: 688317-87-5
M. Wt: 340.386
InChI Key: FJULJPAGMSUKFL-UHFFFAOYSA-N
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Description

“N,1,5-triphenyl-1H-1,2,3-triazole-4-carboxamide” is a type of triazole compound . Triazoles are a group of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They have gained increasing interest due to their potential for side chain variation .


Synthesis Analysis

Triazole compounds are commonly synthesized via copper (Cu) and ruthenium (Ru) catalyzed click reactions . This method allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .


Molecular Structure Analysis

The molecular structure of triazole compounds is unique, facilitating the formation of a variety of non-covalent bonds with enzymes and receptors . This feature may be used to effect structural diversity when the monomers are inserted into various peptide sequences .


Chemical Reactions Analysis

The chemical reactions involving triazole compounds are diverse and depend on the specific compound and conditions. For example, 1,4- and 1,5-disubstituted triazole amino acid monomers are easily prepared via Cu- and Ru-catalyzed click reactions .

Mechanism of Action

The mechanism of action of triazole compounds is often related to their ability to form non-covalent bonds with enzymes and receptors . This allows them to exhibit a broad spectrum of biological activities .

Future Directions

The future of triazole research is promising, with potential applications in diverse areas ranging from pharmaceutics to biotechnology . The development of new synthesis methods and the exploration of novel triazole compounds will likely continue to be important areas of research .

properties

IUPAC Name

N,1,5-triphenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c26-21(22-17-12-6-2-7-13-17)19-20(16-10-4-1-5-11-16)25(24-23-19)18-14-8-3-9-15-18/h1-15H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJULJPAGMSUKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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